1-[2-(4-ISOPROPYLPHENOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[2-(4-ISOPROPYLPHENOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry . This compound is characterized by the presence of a piperidine ring, an isopropylphenoxy group, and an acetamide moiety.
Preparation Methods
The synthesis of 1-[2-(4-ISOPROPYLPHENOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps :
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isopropylphenoxy group: This step typically involves the reaction of the piperidine derivative with an isopropylphenol derivative under suitable conditions.
Acetylation: The final step involves the acetylation of the piperidine derivative to introduce the acetamide moiety.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(4-ISOPROPYLPHENOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-(4-ISOPROPYLPHENOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-ISOPROPYLPHENOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, which play a role in inflammation .
Comparison with Similar Compounds
1-[2-(4-ISOPROPYLPHENOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives, such as :
Piperine: Known for its anti-inflammatory and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Used for its antimetastatic effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)13-3-5-15(6-4-13)22-11-16(20)19-9-7-14(8-10-19)17(18)21/h3-6,12,14H,7-11H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQIZJCVVVXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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